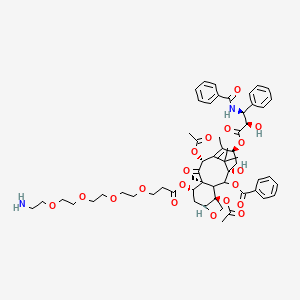
ACP-319
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
ACP-319 is an orally available inhibitor of phosphatidylinositol 3-kinase (PI3K), with potential antineoplastic activity. PI3K inhibitor ACP-319 inhibits PI3K, which prevents the activation of the PI3K/AKT (protein kinase B)-mediated signaling pathway. This results in the inhibition of growth and survival of PI3K-overexpressing tumor cells. Activation of the PI3K signaling pathway is frequently associated with tumorigenesis.
Scientific Research Applications
ACP Method in Research Space System
The ACP (Artificial societies, Computational experiments, and Parallel execution) method, a derivative of parallel systems theory, has been applied in various fields like transportation, agriculture, and economics, showcasing its benefits. Recently, the ACP method has been suggested for space system research. This proposal aims to construct an artificial system for testing, providing insights for the development of actual space systems. The approach involves modeling specific units using Agent-based modeling, leveraging high-performance computing for computational experiments, and utilizing real-time web-published data for parallel execution (Tang & Li, 2013).
ACP in Atmospheric Radiation Measurement (ARM) Climate Research Facility
The Atmospheric Radiation Measurement (ARM) Climate Research Facility (ACRF), designated as a national user facility, utilizes the ACP method for its operations. ACRF contributes to a broad spectrum of interdisciplinary sciences, including meteorology, atmospheric aerosols, hydrology, and more. Its goals are to provide infrastructure for scientific research related to global climate change, to supply data and information to the scientific community, and to offer education and outreach about ongoing research findings at ACRF (MacDuff & Egan, 2004).
ACP's Role in Computational Theory for Complex Socioeconomic Systems
ACP has been proposed as a computational framework for studying complex socioeconomic systems, aiming to create an effective computational theory and methodological framework. This approach involves modeling complex systems as artificial societies, using innovative computing technologies for experimentation, and managing and controlling the systems through parallel execution between artificial and actual systems. The ACP-based experimental platform, MacroEconSim, has been used for macroeconomic systems modeling, analysis, and experimentation (Wen, Yuan & Li, 2013).
ACP-319 as a PI3K Inhibitor
ACP-319 is recognized as an orally available inhibitor of phosphatidylinositol 3-kinase (PI3K), demonstrating potential antineoplastic activity. This inhibition prevents the activation of the PI3K/AKT signaling pathway, thereby inhibiting the growth and survival of tumor cells where PI3K signaling is frequently associated with tumorigenesis (Definition, 2020).
properties
Product Name |
ACP-319 |
|---|---|
IUPAC Name |
Unknown |
SMILES |
Unknown |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
ACP-319; ACP 319; ACP319. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





